molecular formula C30H50O B3154410 (2Z,6Z,10E,14E,18E)-Farnesylfarnesol CAS No. 77551-14-5

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol

Cat. No.: B3154410
CAS No.: 77551-14-5
M. Wt: 426.7 g/mol
InChI Key: RXILURRBPAWICG-MMSZMYIBSA-N
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Description

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol, also known as (2Z,6Z,10E,14E,18E)-3,7,11,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-ol, is a polyunsaturated alcohol with the molecular formula C30H50O and a molecular weight of 426.7 g/mol . This compound is characterized by its multiple conjugated double bonds and a long carbon chain, making it a significant molecule in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol typically involves the use of farnesyl pyrophosphate as a starting material. The process includes a series of condensation reactions, often catalyzed by enzymes or chemical catalysts, to form the extended carbon chain with multiple double bonds . The reaction conditions usually require controlled temperatures and pH levels to ensure the stability of the intermediate compounds and the final product.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield farnesylfarnesal or farnesylfarnesoic acid, while reduction can produce fully saturated farnesylfarnesane.

Mechanism of Action

The mechanism of action of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with specific enzymes and receptors, modulating signaling pathways and cellular responses . The molecular targets include various kinases and transcription factors that regulate gene expression and cell behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol is unique due to its extended carbon chain and multiple conjugated double bonds, which confer distinct chemical and biological properties. Its ability to modulate membrane properties and interact with various molecular targets makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-25(2)13-8-14-26(3)15-9-16-27(4)17-10-18-28(5)19-11-20-29(6)21-12-22-30(7)23-24-31/h13,15,17,19,21,23,31H,8-12,14,16,18,20,22,24H2,1-7H3/b26-15+,27-17+,28-19+,29-21+,30-23+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXILURRBPAWICG-MMSZMYIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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